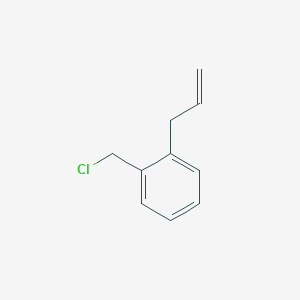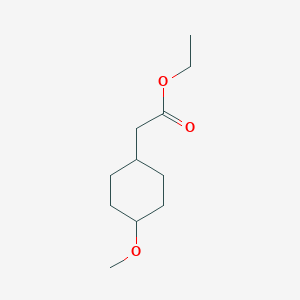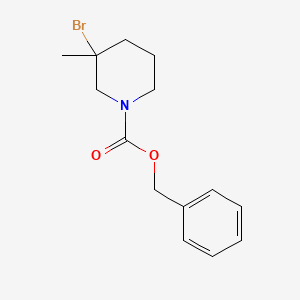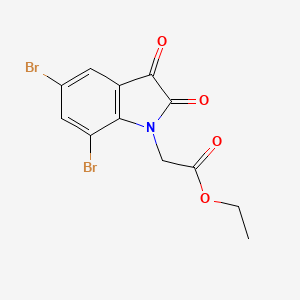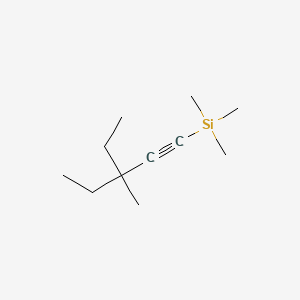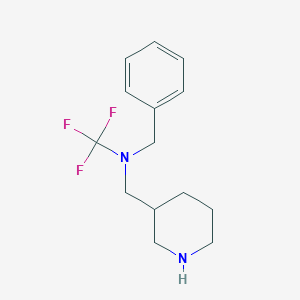
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidin-3-ylmethyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a reductive amination reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and psychiatric conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,1,1-trifluoro-N-(trifluoromethyl)methanamine: Similar structure but with a trifluoromethyl group instead of a piperidin-3-ylmethyl group.
N-benzyl-1,1,1-trifluoro-2-propanimine: Similar structure but with a propanimine group instead of a piperidin-3-ylmethyl group.
Uniqueness
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the piperidin-3-ylmethyl group, which can impart distinct pharmacological and physicochemical properties. This structural feature may enhance the compound’s binding affinity to specific receptors and improve its overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19F3N2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19(10-12-5-2-1-3-6-12)11-13-7-4-8-18-9-13/h1-3,5-6,13,18H,4,7-11H2 |
InChI Key |
ZWMCOHBPYBYYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


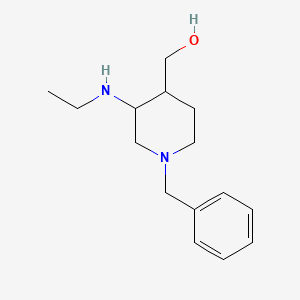
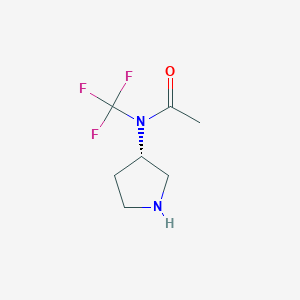
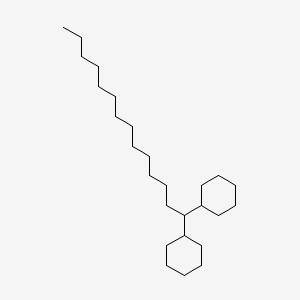
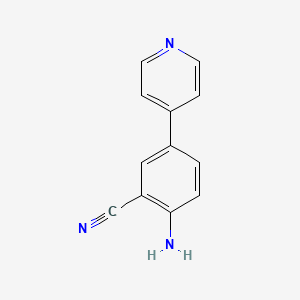



![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)

